3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Properties
IUPAC Name |
3,3,6-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-4-5-10-8-13-12(2,3)7-11(10)6-9;/h4-6,13H,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYUUWNTYUFBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC(C2)(C)C)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly at the methyl groups, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and in specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes such as calpain, leading to the formation of stable complexes that affect cellular processes . Additionally, it can act as an inhibitor of mitochondrial complex I, which plays a role in cellular energy production .
Comparison with Similar Compounds
3,3,5-Trimethyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
- Structure : Methyl groups at positions 3, 3, and 3.
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 211.73 g/mol
- Key Differences: The positional isomerism (5- vs. 6-methyl) may alter steric effects and electronic distribution. No direct pharmacological data are reported, but its synthesis and commercial availability suggest utility in medicinal chemistry .
1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
- Structure: Features a dimethylaminophenyl group at position 1 and methoxy groups at positions 6 and 5.
- Pharmacological Activity: Demonstrates 3.3-fold greater anti-inflammatory activity than diclofenac sodium at 0.5 mg/kg in arthritis models. It also shows non-narcotic analgesic properties, unlike papaverine, its structural analog .
- Key Differences: The dimethylaminophenyl and methoxy substituents enhance receptor affinity and metabolic stability compared to alkyl-substituted derivatives like 3,3,6-trimethyl. These groups likely contribute to its high therapeutic index .
6-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
- Structure : Trifluoromethyl group at position 4.
- Molecular Formula : C₁₀H₁₁ClF₃N
- Molecular Weight : 237.65 g/mol
- Key Differences : The electron-withdrawing trifluoromethyl group improves metabolic stability and bioavailability compared to methyl groups. Such substitutions are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (MC70)
- Structure : Methoxy groups at positions 6 and 6.
- Application : Overcomes P-glycoprotein (Pgp)-mediated drug resistance in glioblastoma by enhancing doxorubicin delivery across the blood-brain barrier. Methoxy groups may facilitate interactions with Pgp transporters .
Structural and Functional Trends
Substituent Effects on Pharmacological Activity
- Methyl Groups : Enhance lipophilicity, improving membrane permeability but possibly reducing solubility. For example, 3,3,5-trimethyl derivatives may prioritize CNS targeting due to increased hydrophobicity .
- Methoxy Groups : Improve solubility and hydrogen-bonding capacity, as seen in MC70’s ability to modulate Pgp activity .
- Electron-Withdrawing Groups (e.g., CF₃) : Increase metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .
Biological Activity
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects against various diseases, particularly neurodegenerative disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 3,3,6-trimethyl-2,4-dihydro-1H-isoquinoline; hydrochloride
- Molecular Formula : C12H17N·HCl
- Molecular Weight : 211.73 g/mol
- CAS Number : 1909327-58-7
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Interaction : The compound has been shown to interact with enzymes such as calpain, influencing cellular processes and potentially leading to neuroprotective effects .
- Dopamine Modulation : Similar compounds in the tetrahydroisoquinoline family have been associated with modulation of dopamine receptors (D1 and D2), which is crucial in the context of neurodegenerative diseases .
- Antioxidant Activity : Some studies suggest that this compound may enhance levels of glutathione and nitric oxide, contributing to improved redox balance and protection against oxidative stress .
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance:
- Case Study : A study on the neurotoxic effects of THIQs found that certain derivatives could reduce oxidative stress markers in neuronal cultures .
Antimicrobial Activity
The antibacterial potential of this compound has also been explored:
- Table 1 : Antibacterial Activity Against Various Pathogens
| Compound | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| This compound | TBD | TBD |
| Ciprofloxacin | 46 | High Activity |
| DMSO | - | No Activity |
Note: TBD = To Be Determined based on specific experimental data.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence and position of methyl groups significantly influence the biological activity of tetrahydroisoquinoline derivatives. Variations in substitution patterns can lead to different affinities for biological targets and varying therapeutic effects .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Neuroprotective Studies : Research demonstrates that THIQ derivatives can protect against neuronal cell death induced by oxidative stress .
- Antimicrobial Screening : Preliminary screening suggests potential antibacterial properties; however, further studies are required to quantify efficacy against specific pathogens .
Q & A
Q. What are the optimized synthetic routes for 3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can yield be improved?
- Methodological Answer : A practical approach involves cyclization of substituted phenethylamine derivatives. For example, adapting methods from 6-methoxy analogs ( ), N-alkylation of benzyl precursors followed by acid-catalyzed cyclization can be employed. Key steps include:
- Cyclization : Use of POCl₃ or SOCl₂ to activate intermediates ().
- Purification : Recrystallization with ethanol/HCl mixtures to isolate the hydrochloride salt ().
- Yield Optimization : Adjusting stoichiometry (e.g., 1.2 eq. methylating agents) and reaction time (48–72 hours) to enhance efficiency .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group positions (e.g., δ 2.2–2.8 ppm for CH₃ in tetrahydroisoquinoline) and aromatic protons ().
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) ().
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H⁺] at m/z 236.154) ().
- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) ratios to verify stoichiometry ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methyl groups (e.g., 3-CF₃ or 6-Br) to probe steric/electronic effects ().
- Biological Assays : Test analogs in receptor-binding assays (e.g., dopamine or serotonin transporters) using radiolabeled ligands (e.g., [³H]nomifensine) ().
- Data Interpretation : Compare IC₅₀ values and correlate with substituent bulkiness (e.g., 3,3,6-trimethyl vs. 3-CF₃) to identify critical pharmacophores .
Q. How should researchers resolve contradictions in synthetic yield data across different protocols?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (acetonitrile vs. THF), temperature (25°C vs. reflux), and catalyst loading ().
- Impurity Analysis : LC-MS to identify byproducts (e.g., over-methylated derivatives) ().
- Reproducibility : Validate protocols across ≥3 independent batches and report mean ± SD yields (e.g., 65% ± 5% vs. 45% ± 10%) .
Q. What strategies enable enantiomeric resolution of chiral analogs for pharmacokinetic studies?
- Methodological Answer :
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients ().
- Diastereomeric Salt Formation : React racemic mixtures with (+)-tartaric acid to isolate enantiomers via crystallization ().
- Isotopic Labeling : Synthesize deuterated analogs (e.g., 6,7-D₆-dimethyl) for metabolic stability studies using LC-MS/MS ().
Tables for Methodological Reference
Q. Table 1: Comparison of Synthetic Routes
Q. Table 2: Analytical Techniques and Parameters
| Technique | Parameters | Application |
|---|---|---|
| ¹H NMR (400 MHz) | D₂O, δ 1.5–3.0 (CH₃), 6.8–7.2 (Ar-H) | Structural confirmation |
| HPLC (C18) | 0.1% TFA in H₂O/MeOH, 1.0 mL/min | Purity assessment (>98%) |
| HRMS | ESI⁺, resolution 30,000 | Molecular formula validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
